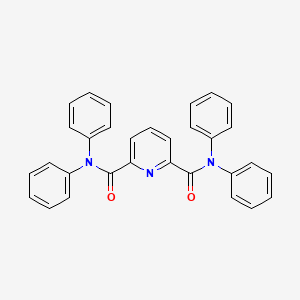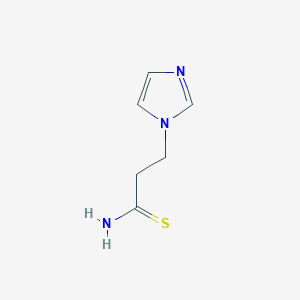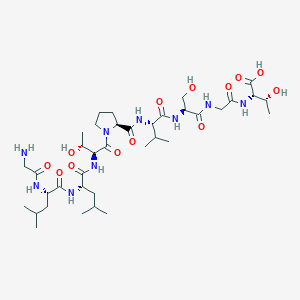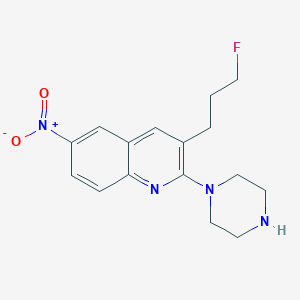![molecular formula C30H24ClF3N2O5S B12595120 3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]- involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the use of pyridinium salts, which are known for their versatility in organic synthesis . The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
When compared to other similar compounds, 3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]- stands out due to its unique combination of functional groups and its potential applications. Similar compounds include:
Pyridinium salts: Known for their versatility in organic synthesis and biological applications.
Phenyl boronic acid derivatives: Used in the development of fluorescent dyes and other functional materials.
Properties
Molecular Formula |
C30H24ClF3N2O5S |
|---|---|
Molecular Weight |
617.0 g/mol |
IUPAC Name |
(E)-4-[4-[(4-chlorophenyl)methyl-[4-(trifluoromethoxy)phenyl]sulfonylamino]phenyl]-2-(pyridin-3-ylmethyl)but-3-enoic acid |
InChI |
InChI=1S/C30H24ClF3N2O5S/c31-25-9-4-22(5-10-25)20-36(42(39,40)28-15-13-27(14-16-28)41-30(32,33)34)26-11-6-21(7-12-26)3-8-24(29(37)38)18-23-2-1-17-35-19-23/h1-17,19,24H,18,20H2,(H,37,38)/b8-3+ |
InChI Key |
NZRPSSSPPWISIT-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CC(/C=C/C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)CC(C=CC2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({3-[(2,2-Dichlorocyclopropyl)methoxy]propyl}sulfanyl)benzene](/img/structure/B12595037.png)
![2-Hydroxy-5-[(4-hydroxyphenyl)methyl]benzaldehyde](/img/structure/B12595043.png)

![[2-(Propan-2-yl)cyclobut-1-en-1-yl]benzene](/img/structure/B12595061.png)


![Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester](/img/structure/B12595078.png)


![N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide](/img/structure/B12595091.png)
![1-[4-(Thiomorpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B12595094.png)



